molecular formula C12H8FNO B7837852 2-(2-Fluorophenyl)nicotinaldehyde

2-(2-Fluorophenyl)nicotinaldehyde

Cat. No. B7837852
M. Wt: 201.20 g/mol
InChI Key: CIRQLKHZSCLANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)nicotinaldehyde is a useful research compound. Its molecular formula is C12H8FNO and its molecular weight is 201.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Fluorine-Containing ATP Analogue in Enzyme Activity Screening

2-Fluorophenyl compounds like 2-fluoro-ATP, a fluorine-containing ATP analogue, have been utilized in 19F NMR-based activity screening. This method applies to various enzymes that use ATP as a substrate, making it suitable for a broad range of enzymatic assays, including kinases (Stockman, 2008).

2. Inhibition of Nicotinamidases by Nicotinaldehydes

Nicotinamidases, which are inhibited by nicotinaldehydes, are key metabolic enzymes that convert nicotinamide to nicotinic acid. This inhibition mechanism is crucial for understanding the regulation of NAD(+) metabolism and has implications for aging and pathogenicity in various organisms (French et al., 2010).

3. Synthesis and Antiviral Properties

2-(2-Fluorophenyl)nicotinaldehyde derivatives have shown promise in antiviral research. For instance, derivatives synthesized from nicotinaldehyde exhibited potential anti-HSV1 and anti-HAV activities, highlighting their relevance in developing new antiviral agents (Attaby et al., 2007).

4. Role in Nicotine Analogue Synthesis

The compound has been used in the synthesis of nicotine and its analogues, employing methodologies like intramolecular [3+2] cycloaddition. This approach is significant for producing structurally varied nicotine analogues, potentially useful in pharmaceutical applications (Bashiardes et al., 2009).

5. TRPV1 Antagonists in Pain Management

6-Phenylnicotinamide derivatives, related to this compound, have been developed as TRPV1 antagonists, effectively managing inflammatory pain. These compounds, such as SB-782443, demonstrate the therapeutic potential of fluorophenyl-nicotinamide structures in pain management (Westaway et al., 2008).

properties

IUPAC Name

2-(2-fluorophenyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-6-2-1-5-10(11)12-9(8-15)4-3-7-14-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRQLKHZSCLANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.